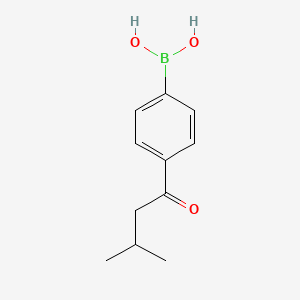

4-(3-Methylbutanoyl)phenylboronic acid

Description

4-(3-Methylbutanoyl)phenylboronic acid (CAS: 1256346-29-8) is a para-substituted phenylboronic acid derivative featuring a 3-methylbutanoyl group. The boronic acid moiety enables reversible interactions with cis-diol-containing molecules, a hallmark of phenylboronic acids .

Properties

IUPAC Name |

[4-(3-methylbutanoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c1-8(2)7-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8,14-15H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIQYDWQIGRTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)CC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681664 | |

| Record name | [4-(3-Methylbutanoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-29-8 | |

| Record name | Boronic acid, B-[4-(3-methyl-1-oxobutyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(3-Methylbutanoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylbutanoyl)phenylboronic acid typically involves the reaction of phenylboronic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylbutanoyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The carbonyl group in the 3-methylbutanoyl moiety can be reduced to an alcohol.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in Suzuki-Miyaura coupling.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

4-(3-Methylbutanoyl)phenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methylbutanoyl)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .

Comparison with Similar Compounds

Comparison with Similar Phenylboronic Acid Derivatives

Substituent Effects on pKa and Binding Affinity

The pKa of phenylboronic acids is critical for their ability to form boronate esters with diols. Substituents such as sulfonamide or sulfonyl groups significantly lower pKa, enabling binding under physiological conditions. For example:

- 4-(N-Allylsulfamoyl)phenylboronic acid : pKa = 7.4

- 4-(3-Butenesulfonyl)phenylboronic acid : pKa = 7.1

- Phenylboronic acid (unmodified) : pKa = 8.8

Table 1: pKa and Substituent Comparison

*Predicted to be <8.8 based on analog data.

Structural Isomerism and Functional Efficiency

The position and type of substituent profoundly impact biological and chemical performance:

- 4-(Bromomethyl)phenylboronic acid : When conjugated to polyethyleneimine (PEI), it enhances gene delivery by improving DNA condensation and cellular uptake. This substituent’s reactivity (bromine as a leaving group) facilitates covalent modifications .

- 2-(Bromomethyl)phenylboronic acid (P7) : Despite structural similarity to 4-substituted analogs, P7 exhibits low efficiency in dendrimer-based delivery systems, highlighting the critical role of substituent position .

- 4-(3-Methylbutanoyl)phenylboronic acid: The bulky branched ketone group may hinder interactions with planar molecules (e.g., proteins) but could improve lipid bilayer penetration in drug delivery applications .

Selectivity in Sugar Recognition

Boronic acid-cyclodextrin complexes demonstrate selectivity for monosaccharides:

- 4-Methoxycarbonylphenylboronic acid : Binds fructose (K = 2515 M⁻¹) over glucose (K = 79 M⁻¹) via photoinduced electron transfer (PET) modulation .

- 4-(3-Methylbutanoyl)phenylboronic acid: Its ketone group may alter PET efficiency or sterically hinder smaller sugars, though experimental data is needed.

Key Research Findings

- Lower pKa Enhances Physiological Utility : Sulfonamide/sulfonyl substituents reduce pKa by 1.4–1.7 units, enabling boronate formation at neutral pH .

- Positional Isomerism Matters : 4-substituted analogs (e.g., P4 dendrimers) outperform 2- or 3-substituted variants in delivery efficiency .

- Steric Effects: Bulky groups (e.g., 3-methylbutanoyl) may limit applications in rigid molecular recognition but enhance membrane permeability .

Biological Activity

4-(3-Methylbutanoyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by a phenyl group attached to a boron atom, with a 3-methylbutanoyl substituent that may influence its reactivity and interactions with biological targets.

- IUPAC Name : 4-(3-Methylbutanoyl)phenylboronic acid

- CAS Number : 1256346-29-8

- Molecular Formula : C12H15B O3

The biological activity of 4-(3-Methylbutanoyl)phenylboronic acid is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in the design of enzyme inhibitors and other therapeutic agents.

Antimicrobial Properties

Recent studies have indicated that phenylboronic acids, including derivatives like 4-(3-Methylbutanoyl)phenylboronic acid, exhibit antimicrobial activity against various pathogens. For instance, research has shown that certain phenylboronic acids can inhibit class A and class C β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The ability of these compounds to protect antibiotics from hydrolysis suggests their potential as adjuvants in antibiotic therapy .

Anticancer Activity

In addition to antimicrobial properties, there is emerging evidence supporting the anticancer potential of boronic acid derivatives. The structural features of 4-(3-Methylbutanoyl)phenylboronic acid may enhance its interaction with cancer cell targets, leading to apoptosis or growth inhibition. Studies have demonstrated that certain phenylboronic acids can induce cytotoxic effects on cancer cell lines while exhibiting low toxicity towards normal cells .

Study on Enzyme Inhibition

A study focused on the inhibition of serine β-lactamases (SBLs) highlighted the efficacy of phenylboronic acids in restoring the activity of β-lactam antibiotics against resistant strains. Specifically, compounds similar to 4-(3-Methylbutanoyl)phenylboronic acid were shown to significantly enhance the effectiveness of meropenem against Klebsiella pneumoniae strains expressing KPC-2 .

| Compound | FICI Value (with Meropenem) | Target Strain |

|---|---|---|

| Compound A | 0.25 | KPC-2 |

| Compound B | 0.40 | AmpC |

| 4-(3-Methylbutanoyl)phenylboronic acid | 0.30 | KPC-2 |

Cytotoxicity Assessment

In a cytotoxicity assessment involving RAW 264.7 macrophage cells, conjugates formed with phenylboronic acids demonstrated selective cytotoxicity towards cancerous cells while sparing normal cells. The study indicated that modifications on the boronic acid structure could enhance selectivity and potency against specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.